molecular formula C19H21NO4 B2391815 2-(2-Methoxyphenoxy)-1-(2-phenylmorpholino)ethanone CAS No. 953946-78-6

2-(2-Methoxyphenoxy)-1-(2-phenylmorpholino)ethanone

Cat. No.: B2391815
CAS No.: 953946-78-6
M. Wt: 327.38
InChI Key: MFGHDYKEOMQNLH-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-1-(2-phenylmorpholino)ethanone is a synthetic organic compound featuring a ketone backbone substituted with a 2-methoxyphenoxy group and a 2-phenylmorpholino moiety. For example, β-O-4 lignin dimers like 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanone (dimer 1) are synthesized via nucleophilic substitution reactions involving bromoacetophenones and methoxyphenols .

Properties

IUPAC Name

2-(2-methoxyphenoxy)-1-(2-phenylmorpholin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-22-16-9-5-6-10-17(16)24-14-19(21)20-11-12-23-18(13-20)15-7-3-2-4-8-15/h2-10,18H,11-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGHDYKEOMQNLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCOC(C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenoxy)-1-(2-phenylmorpholino)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxyphenol and 2-phenylmorpholine.

    Formation of Intermediate: The 2-methoxyphenol is reacted with an appropriate halogenated ethanone derivative under basic conditions to form an intermediate.

    Coupling Reaction: The intermediate is then coupled with 2-phenylmorpholine in the presence of a suitable catalyst, such as palladium on carbon, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of 2-(2-Methoxyphenoxy)-1-(2-phenylmorpholino)ethanone may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions, such as temperature control and continuous stirring, to ensure high yield and purity.

    Purification: Implementing purification techniques like recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenoxy)-1-(2-phenylmorpholino)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the morpholine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups like halogens or alkyl groups.

Scientific Research Applications

2-(2-Methoxyphenoxy)-1-(2-phenylmorpholino)ethanone has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: Used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Studied for its effects on cellular processes and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenoxy)-1-(2-phenylmorpholino)ethanone involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Lignin Model Compounds

2-(2-Methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanone (Compound 3)
  • Structure : Contains a ketone group and methoxy substituents on the aryl rings.
  • Reactivity: Undergoes β-O-4 bond cleavage under mild alkaline conditions (0.5 mol/L KOtBu in tBuOH at 30°C) much faster than its alcohol analog, 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol (Compound 2). This highlights the ketone group’s role in enhancing reactivity via destabilization of the β-O-4 bond .
2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone (Dimer 1)
  • Synthesis: Prepared from 2-bromo-4’-methoxyacetophenone and guaiacol in DMF with KOH, yielding 27.1 g after recrystallization .
  • NMR Data : 1H-NMR (DMSO-d6) δ = 8.03–7.99 (m, 2H), 7.09–6.81 (m, 6H), 5.45 (s, 2H), 3.86 (s, 3H), 3.78 (s, 3H) .
Property 2-(2-Methoxyphenoxy)-1-(2-phenylmorpholino)ethanone (Hypothetical) 2-(2-Methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanone (Compound 3) 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone (Dimer 1)
Core Structure Ethanone with morpholino substituent Ethanone with dimethoxyphenyl Ethanone with methoxyphenyl
Reactivity (β-O-4 bond) Likely high (ketone-enhanced) High (cleavage in 0.5 mol/L KOtBu at 30°C) Moderate (stable under non-alkaline conditions)
Synthetic Yield N/A N/A 27.1 g (90 mmol scale)

Pharmacologically Active Analogs

(2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol (Compound 10)
  • Structure: Contains a 2-methoxyphenoxyethylamino group and indole moiety.
  • Activity: Exhibits α1-, α2-, and β1-adrenoceptor binding affinity (IC50 values in µM range) and antiarrhythmic effects .
  • Synthetic Yield : 70% as a foam .
(2-(4-Methoxyphenoxy)-1-phenylcyclopropyl)(morpholino)methanone (Compound 15db)
  • Structure: Cyclopropane core with morpholino and methoxyphenoxy groups.
  • Synthesis: Prepared via nucleophilic addition of 4-methoxyphenol to morpholino(1-phenylcycloprop-2-en-1-yl)methanone (66% yield) .
  • Physical Properties : mp 135.5–135.9°C; Rf 0.21 (hexanes/EtOAc 2:1) .
Property 2-(2-Methoxyphenoxy)-1-(2-phenylmorpholino)ethanone (Hypothetical) Compound 10 Compound 15db
Pharmacological Target Potential adrenoceptor modulation α1-, α2-, β1-adrenoceptors Not reported
Synthetic Yield N/A 70% 66%
Melting Point N/A Foam (no mp) 135.5–135.9°C

Key Research Findings

Ketone vs. Alcohol Reactivity: Ethanone derivatives (e.g., Compound 3) exhibit faster β-O-4 bond cleavage than alcohol analogs under alkaline conditions, emphasizing the ketone’s electronic effects .

Morpholino Functionalization: Morpholine-containing compounds (e.g., Compound 15db) are synthetically accessible via nucleophilic addition, suggesting similar strategies for the target compound .

Biological Potential: Structural similarities to Compound 10 imply possible adrenoceptor-binding activity, warranting further pharmacological studies .

Biological Activity

2-(2-Methoxyphenoxy)-1-(2-phenylmorpholino)ethanone is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholino group and methoxyphenoxy moieties, which contribute to its biological interactions. Its chemical structure can be represented as follows:

C17H19NO3\text{C}_{17}\text{H}_{19}\text{N}\text{O}_3

The biological activity of 2-(2-Methoxyphenoxy)-1-(2-phenylmorpholino)ethanone is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory therapies.
  • Receptor Modulation : It may modulate receptor activity, particularly those involved in neurotransmission and pain pathways.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

  • Anti-inflammatory Activity : Studies have demonstrated that 2-(2-Methoxyphenoxy)-1-(2-phenylmorpholino)ethanone reduces inflammation in various models, potentially through the inhibition of pro-inflammatory cytokines.
  • Analgesic Properties : The compound exhibits analgesic effects in animal models, suggesting its utility in pain management.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryReduction in cytokine levels
AnalgesicPain relief in animal models
Enzyme inhibitionInhibition of cyclooxygenase (COX)

Case Studies

  • Anti-inflammatory Study : A study conducted on murine models demonstrated that administration of 2-(2-Methoxyphenoxy)-1-(2-phenylmorpholino)ethanone significantly decreased levels of TNF-alpha and IL-6, key markers of inflammation. The results suggest its potential use in treating chronic inflammatory diseases.
  • Pain Management Research : In a controlled trial involving rats with induced inflammatory pain, the compound showed a notable reduction in pain scores compared to the control group, indicating its effectiveness as an analgesic agent.

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